molecular formula C4H5F3O B12279637 2,3,3-Trifluorocyclobutan-1-ol

2,3,3-Trifluorocyclobutan-1-ol

Cat. No.: B12279637
M. Wt: 126.08 g/mol
InChI Key: XAJDIGRYVBZHHA-UHFFFAOYSA-N
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Description

2,3,3-Trifluorocyclobutan-1-ol is an organic compound with the molecular formula C4H5F3O It is a cyclobutane derivative where three of the hydrogen atoms are replaced by fluorine atoms, and one of the carbon atoms is bonded to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trifluorocyclobutan-1-ol typically involves the reaction of 2,3,3-trifluorocyclobutanone with a reducing agent. One common method is the reduction of 2,3,3-trifluorocyclobutanone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trifluorocyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2,3,3-trifluorocyclobutanone.

    Reduction: The compound can be further reduced to form 2,3,3-trifluorocyclobutane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2,3,3-Trifluorocyclobutanone

    Reduction: 2,3,3-Trifluorocyclobutane

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,3-Trifluorocyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3-Trifluorocyclobutan-1-ol depends on its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2,3,3-Trifluorocyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.

    2,3,3-Trifluorocyclobutane: Lacks the hydroxyl group, making it less reactive.

    2,2,3-Trifluorocyclobutan-1-ol: Different fluorine substitution pattern.

Uniqueness

2,3,3-Trifluorocyclobutan-1-ol is unique due to the presence of both a hydroxyl group and three fluorine atoms on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C4H5F3O

Molecular Weight

126.08 g/mol

IUPAC Name

2,3,3-trifluorocyclobutan-1-ol

InChI

InChI=1S/C4H5F3O/c5-3-2(8)1-4(3,6)7/h2-3,8H,1H2

InChI Key

XAJDIGRYVBZHHA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1(F)F)F)O

Origin of Product

United States

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